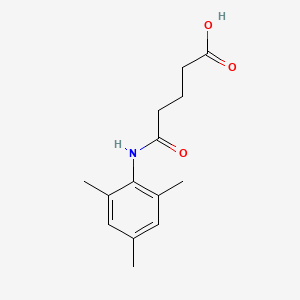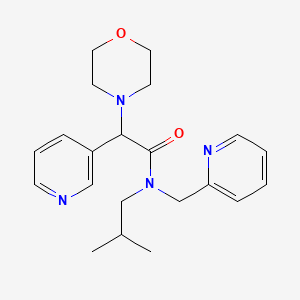![molecular formula C19H23N3O3S B5635304 4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine](/img/structure/B5635304.png)
4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazol-2-amine compounds typically involves multiple steps, including the reduction of precursors, cyclization, and condensation reactions. For instance, compounds with similar structural frameworks have been synthesized via reduction of benzylidene-thiazol-2-amine with Na BH4, indicating a possible route for synthesizing the target compound. The synthesis often employs key intermediates like bromoethanone and thiourea to furnish thiazol-2-amines through subsequent reactions with various aromatic aldehydes, yielding Schiff bases and thiazolidinone derivatives upon treatment with thioacetic acid (Ye Jiao et al., 2015; Bhovi K. Venkatesh et al., 2010).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods, such as NMR and IR, play a crucial role in determining the molecular structure of thiazol-2-amine derivatives. These analyses provide insight into the crystalline structure, confirming the presence of intermolecular hydrogen bonds and other stabilizing interactions which are pivotal in understanding the compound's three-dimensional arrangement (Yan-An Li et al., 2012).
Chemical Reactions and Properties
Thiazol-2-amines undergo various chemical reactions, including cycloadditions, condensations, and substitutions, which are essential for their functionalization and application in synthesizing biologically active molecules. For example, the cycloaddition of azomethine ylides with thiocarbonyl compounds yields spirocyclic 1,3-thiazolidines, demonstrating the compound's reactivity and potential for creating structurally diverse derivatives (A. Gebert et al., 2003).
Physical Properties Analysis
The physical properties of thiazol-2-amine derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure and intermolecular interactions. Crystallography studies reveal that these compounds often crystallize in various systems, with specific space groups indicating the influence of hydrogen bonding and π-π stacking on their solid-state organization (Victor Facchinetti et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, stability under different conditions, and potential for participating in hydrogen bonding and other non-covalent interactions, are crucial for understanding the compound's behavior in various environments and its suitability for specific applications. Studies on related compounds emphasize the role of functional groups in determining these properties and their impact on biological activity (P. Uma et al., 2018).
Propiedades
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-[2-(methylamino)-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-19(9-13-4-5-15-16(8-13)25-12-24-15)6-3-7-22(11-19)17(23)14-10-26-18(20-2)21-14/h4-5,8,10H,3,6-7,9,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIRTXSKEGDULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CSC(=N2)NC)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-N-methyl-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B5635238.png)


![N-1,3-benzothiazol-2-yl-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5635258.png)

![1'-[3-(1H-imidazol-2-yl)benzoyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5635266.png)






![N-[1-cyclohexylidene-2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B5635306.png)